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Compound of Interest

Compound Name: 4-methoxyindole-2-carboxylic acid

Cat. No.: B034320 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 4-methoxyindole-2-
carboxylic acid, a key heterocyclic compound of interest to researchers in medicinal chemistry

and drug development. A comprehensive understanding of its spectroscopic signature is

paramount for confirming its molecular structure, assessing its purity, and establishing a

baseline for future analytical studies. This document will delve into the interpretation of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While experimentally-derived spectra for 4-methoxyindole-2-carboxylic acid are not readily

available in the public domain, this guide will utilize a combination of predicted data, spectral

information from its close structural analog, 5-methoxyindole-2-carboxylic acid, and

foundational spectroscopic principles to provide a robust analytical framework. This

comparative approach not only allows for a detailed exploration of the expected spectral

features of the 4-methoxy isomer but also highlights the subtle yet significant influence of

substituent positioning on spectroscopic outcomes.

Molecular Structure and Spectroscopic Overview
4-Methoxyindole-2-carboxylic acid possesses a core indole bicyclic system, substituted with

a methoxy group at the 4-position of the benzene ring and a carboxylic acid group at the 2-

position of the pyrrole ring. This specific arrangement of functional groups gives rise to a

unique spectroscopic fingerprint.
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Molecular Structure of 4-Methoxyindole-2-carboxylic Acid

Caption: Molecular structure of 4-methoxyindole-2-carboxylic acid.

¹H NMR Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of

hydrogen atoms in a molecule. For 4-methoxyindole-2-carboxylic acid, we expect to see

distinct signals for the indole N-H, the aromatic protons, the methoxy protons, and the

carboxylic acid proton.

Experimental Protocol (General): A sample of 4-methoxyindole-2-carboxylic acid would be

dissolved in a deuterated solvent, typically DMSO-d₆, to avoid signal overlap with the solvent. A

standard ¹H NMR spectrum would then be acquired on a 300 or 500 MHz spectrometer.

Predicted ¹H NMR Data for 4-Methoxyindole-2-carboxylic Acid

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.5 - 13.0 br s 1H COOH

~11.0 - 12.0 br s 1H N-H

~7.0 - 7.5 m 3H Ar-H

~6.5 - 7.0 m 1H Ar-H

~3.9 s 3H OCH₃

Interpretation:

Carboxylic Acid and N-H Protons: The carboxylic acid and indole N-H protons are expected

to appear as broad singlets at the most downfield region of the spectrum (typically >11 ppm

in DMSO-d₆) due to their acidic nature and hydrogen bonding capabilities.

Aromatic Protons: The four aromatic protons on the indole ring will exhibit complex splitting

patterns (multiplets) in the range of 6.5-7.5 ppm. The exact chemical shifts and coupling
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constants will be influenced by the electron-donating methoxy group and the electron-

withdrawing carboxylic acid group.

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet

around 3.9 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic

ring.

Comparative Analysis with 5-Methoxyindole-2-carboxylic Acid: For the 5-methoxy isomer, the

aromatic protons show a different splitting pattern due to the altered symmetry. The proton at

the 4-position is typically a doublet, the one at the 6-position is a doublet of doublets, and the

one at the 7-position is a doublet. In the 4-methoxy isomer, we would anticipate a more

complex pattern for the protons at positions 5, 6, and 7.

¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Each unique carbon atom in 4-methoxyindole-2-carboxylic acid will give a distinct signal.

Experimental Protocol (General): A sample of the compound would be dissolved in a suitable

deuterated solvent (e.g., DMSO-d₆) and a proton-decoupled ¹³C NMR spectrum would be

acquired.

Predicted ¹³C NMR Data for 4-Methoxyindole-2-carboxylic Acid

Chemical Shift (δ, ppm) Assignment

~160 - 170 C=O (Carboxylic Acid)

~150 - 160 C4 (Ar-C-OCH₃)

~130 - 140 C7a (Ar-C)

~120 - 130 C3a (Ar-C)

~100 - 120 C2, C3, C5, C6, C7 (Ar-C & Ar-CH)

~55 OCH₃

Interpretation:
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Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most

downfield signal, typically in the 160-170 ppm range.

Aromatic Carbons: The aromatic carbons will appear in the 100-160 ppm region. The carbon

attached to the electron-donating methoxy group (C4) will be significantly deshielded and

appear further downfield. The other aromatic carbons will have chemical shifts determined by

their position relative to the substituents.

Methoxy Carbon: The carbon of the methoxy group will give a signal in the upfield region of

the aromatic signals, typically around 55 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol (General): An IR spectrum would be obtained using a solid sample,

typically prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance

(ATR) accessory.

Characteristic IR Absorption Bands for 4-Methoxyindole-2-carboxylic Acid

Wavenumber (cm⁻¹) Vibration Functional Group

3300-2500 (broad) O-H stretch Carboxylic Acid

~3300 N-H stretch Indole

~1680 C=O stretch Carboxylic Acid

~1600, ~1450 C=C stretch Aromatic Ring

~1250 C-O stretch Aryl Ether

~1200 C-O stretch Carboxylic Acid

Interpretation:
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O-H and N-H Stretching: A very broad absorption band from 3300 to 2500 cm⁻¹ is

characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this

will be the N-H stretching vibration of the indole ring around 3300 cm⁻¹.

C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the

carbonyl (C=O) group of the carboxylic acid.

Aromatic C=C Stretching: Absorptions around 1600 and 1450 cm⁻¹ are characteristic of the

carbon-carbon double bond stretching vibrations within the aromatic indole ring system.

C-O Stretching: The C-O stretching of the aryl ether (methoxy group) and the carboxylic acid

will appear in the fingerprint region, typically between 1250 and 1200 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and elucidation of the

molecular structure.

Experimental Protocol (General): A mass spectrum would be obtained using an electrospray

ionization (ESI) source in either positive or negative ion mode.

Expected Mass Spectrometry Data for 4-Methoxyindole-2-carboxylic Acid

m/z Ion

191.06 [M]⁺ (Molecular Ion)

192.07 [M+H]⁺ (Protonated Molecule)

190.05 [M-H]⁻ (Deprotonated Molecule)

146.06 [M-COOH]⁺ or [M-H-CO₂]⁻

118.05 [M-COOH-CO]⁺

Interpretation:
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Molecular Ion: The molecular weight of 4-methoxyindole-2-carboxylic acid is 191.18 g/mol

. In positive ion mode, a prominent peak at m/z 192.07 corresponding to the protonated

molecule [M+H]⁺ would be expected. In negative ion mode, a peak at m/z 190.05 for the

deprotonated molecule [M-H]⁻ would be observed.

Fragmentation Pattern: A characteristic fragmentation would be the loss of the carboxylic

acid group (mass of 45 Da), leading to a fragment ion at m/z 146.06. Further fragmentation

could involve the loss of carbon monoxide (28 Da) from this fragment.
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Available at: [https://www.benchchem.com/product/b034320#spectroscopic-data-of-4-
methoxyindole-2-carboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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